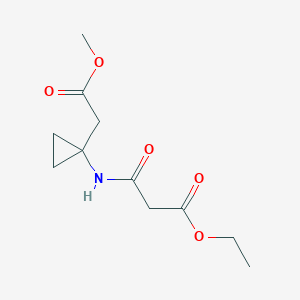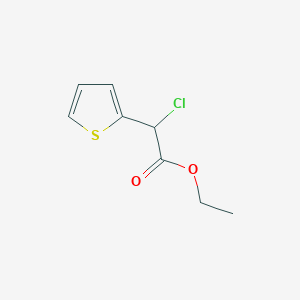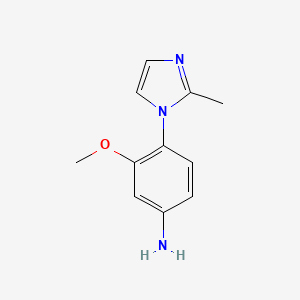
2-Oxo-2-pyrazin-2-ylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-pyrazin-2-ylacetic acid is an organic compound with a molecular formula of C6H4N2O3 It is a derivative of pyrazine and contains both a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-pyrazin-2-ylacetic acid typically involves the reaction of pyrazine-2-carboxylic acid with an oxidizing agent. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize pyrazine-2-carboxylic acid to this compound. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-pyrazin-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxy-2-pyrazin-2-ylacetic acid.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: 2-Hydroxy-2-pyrazin-2-ylacetic acid.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
2-Oxo-2-pyrazin-2-ylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-pyrazin-2-ylacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carboxylic acid: A precursor in the synthesis of 2-Oxo-2-pyrazin-2-ylacetic acid.
Pyrazine-2,3-dicarboxylic acid: An oxidation product of this compound.
2-Hydroxy-2-pyrazin-2-ylacetic acid: A reduction product of this compound.
Uniqueness
This compound is unique due to its dual functional groups (carboxylic acid and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H4N2O3 |
|---|---|
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
2-oxo-2-pyrazin-2-ylacetic acid |
InChI |
InChI=1S/C6H4N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3H,(H,10,11) |
Clave InChI |
DLJPEZUPJAMMQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)



![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)



![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)

